molecular formula C3H10NO3P B1210937 2-(methylamino)ethylphosphonic acid CAS No. 14596-55-5

2-(methylamino)ethylphosphonic acid

Cat. No.: B1210937
CAS No.: 14596-55-5
M. Wt: 139.09 g/mol
InChI Key: KMMKKNKMHUQJAW-UHFFFAOYSA-N
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Description

2-(Methylamino)ethylphosphonic acid is a phosphonic acid derivative characterized by the presence of a 2-methylaminoethyl group attached to the phosphorus atom.

Mechanism of Action

Target of Action

2-Methylaminoethylphosphonic acid is a naturally occurring phosphonate ester that is used by many prokaryotic species as a source of phosphorus . .

Mode of Action

It is known that phosphonates, in general, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that 2-Methylaminoethylphosphonic acid may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular metabolism.

Biochemical Analysis

Biochemical Properties

2-Methylaminoethylphosphonic acid plays a significant role in biochemical reactions, particularly those involving phosphonate metabolism. It interacts with various enzymes, proteins, and biomolecules. One notable interaction is with phosphonatase enzymes, which catalyze the hydrolysis of phosphonates, releasing inorganic phosphate . This interaction is crucial for the compound’s role in cellular phosphate regulation. Additionally, 2-Methylaminoethylphosphonic acid can mimic phosphate esters, allowing it to inhibit or activate specific metabolic enzymes .

Cellular Effects

2-Methylaminoethylphosphonic acid influences various cellular processes. It has been observed to affect cell signaling pathways by acting as a competitive inhibitor of phosphate-binding proteins. This inhibition can alter gene expression and cellular metabolism, leading to changes in cell function . For instance, the compound can disrupt the normal function of kinases and phosphatases, enzymes critical for signal transduction and metabolic regulation .

Molecular Mechanism

At the molecular level, 2-Methylaminoethylphosphonic acid exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves the formation of stable complexes with metal ions, which are essential cofactors for many enzymatic reactions . Additionally, the compound can induce conformational changes in proteins, affecting their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylaminoethylphosphonic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Methylaminoethylphosphonic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-Methylaminoethylphosphonic acid vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

2-Methylaminoethylphosphonic acid is involved in several metabolic pathways, particularly those related to phosphonate metabolism. It interacts with enzymes such as phosphonatases and phosphonopyruvate hydrolase, which facilitate its breakdown and utilization . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Methylaminoethylphosphonic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

2-Methylaminoethylphosphonic acid exhibits specific subcellular localization patterns, which can impact its activity. It is often localized in organelles such as the mitochondria and lysosomes, where it can interact with enzymes involved in energy metabolism and degradation pathways . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)ethylphosphonic acid typically involves the reaction of methylamine with ethylphosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids .

Scientific Research Applications

2-(Methylamino)ethylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(methylamino)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMKKNKMHUQJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299959
Record name [2-(methylamino)ethyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14596-55-5
Record name Phosphonic acid, [2-(methylamino)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14596-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 133872
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(methylamino)ethyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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